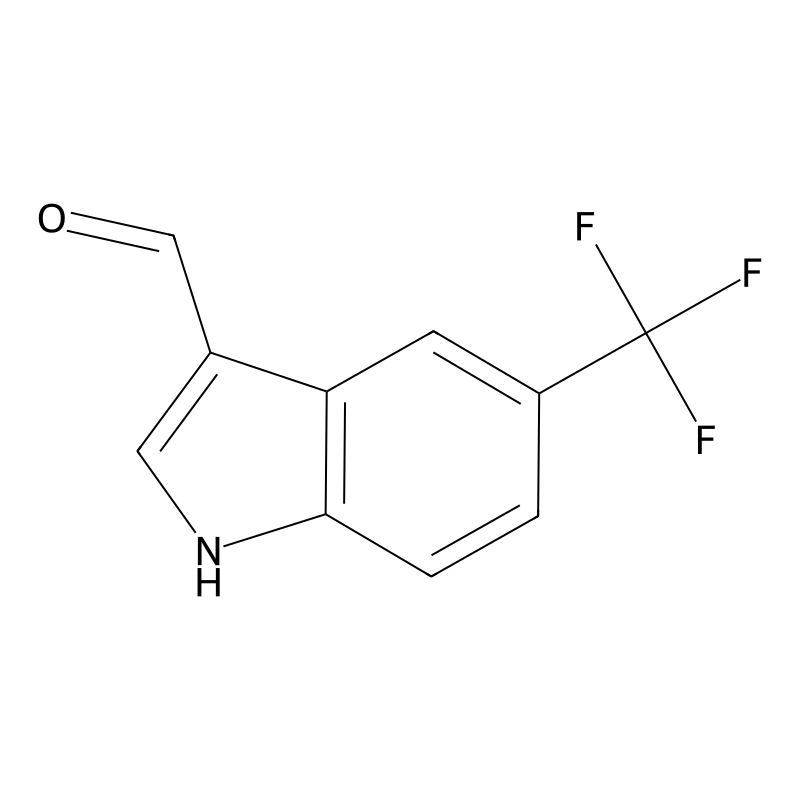5-(Trifluoromethyl)-1h-indole-3-carbaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis
-(Trifluoromethyl)-1H-indole-3-carbaldehyde (5-TFIC) can be synthesized through various methods. One reported method involves the condensation of 5-trifluoromethylindole with DMF (N,N-dimethylformamide) using POCl3 (phosphoryl chloride) as a dehydrating agent [1].
Potential Applications
- Medicinal Chemistry: The indole ring is a privileged scaffold in medicinal chemistry, found in many biologically active molecules [2]. The aldehyde group (CHO) and trifluoromethyl group (CF3) in 5-TFIC are known for their ability to interact with biomolecules, potentially leading to medicinal properties [3, 4].
5-(Trifluoromethyl)-1H-indole-3-carbaldehyde is an indole derivative characterized by the presence of a trifluoromethyl group at the 5-position and an aldehyde functional group at the 3-position. Its molecular formula is C₉H₆F₃N, and it has a molecular weight of 185.15 g/mol. The compound exhibits unique chemical properties due to the electronegative trifluoromethyl group, which influences its reactivity and biological interactions .
- Nucleophilic Substitution: The trifluoromethyl group can be replaced by nucleophiles under certain conditions.
- Aldol Condensation: The aldehyde group allows for aldol reactions, leading to the formation of β-hydroxy carbonyl compounds.
- Electrophilic Aromatic Substitution: The indole ring can undergo electrophilic substitution reactions, where the electron-rich nature of the ring facilitates the addition of electrophiles.
These reactions are significant in synthesizing more complex organic molecules and pharmaceuticals .
5-(Trifluoromethyl)-1H-indole-3-carbaldehyde has shown potential biological activities, particularly in medicinal chemistry. It has been investigated for its:
- Anticancer Properties: Some studies suggest that derivatives of this compound can inhibit cancer cell growth by inducing apoptosis and cell cycle arrest .
- Enzyme Inhibition: The compound acts as an inhibitor for specific cytochrome P450 enzymes, which are crucial for drug metabolism, indicating its relevance in pharmacology .
Several methods have been reported for synthesizing 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde:
- Trifluoromethylation of Indoles: This method involves the introduction of a trifluoromethyl group into the indole structure using trifluoromethylating agents.
- Formylation Reactions: The aldehyde functionality can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, where indoles react with formylating agents .
- Multi-step Synthesis: More complex synthetic routes may involve multiple steps, including protection-deprotection strategies and coupling reactions to achieve the desired structure.
The applications of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde span various fields:
- Pharmaceutical Development: Its potential as an anticancer agent makes it a candidate for further drug development.
- Chemical Research: Used as a building block in organic synthesis for creating more complex fluorinated compounds.
- Material Science: Investigated for its properties in developing new materials with specific electronic or optical characteristics .
Studies involving interaction profiles indicate that 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde interacts with several biological targets:
- Cytochrome P450 Enzymes: It is known to inhibit CYP1A2, affecting drug metabolism and potentially leading to drug-drug interactions .
- Receptors and Enzymes: Further research is needed to elucidate its binding affinities and mechanisms of action on various receptors involved in disease pathways.
Several compounds share structural similarities with 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde. Below is a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Similarity Index |
|---|---|---|
| 1-Methyl-5-(trifluoromethyl)-1H-indole | Methyl group at the 1-position | 0.94 |
| 6-Fluoro-1-methyl-5-(trifluoromethyl)-1H-indole | Fluoro group at the 6-position | 0.90 |
| 5-Bromo-6-(trifluoromethyl)-1H-indole | Bromo group at the 5-position | 0.90 |
| 2-Pyridin-3-yl-5-(trifluoromethyl)-1H-indole-3-carbaldehyde | Contains a pyridine ring | Similar structure but different properties |
The unique trifluoromethyl and aldehyde functionalities of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde contribute to its distinct chemical behavior compared to these similar compounds, particularly in terms of reactivity and biological activity .








